2-Formylisonicotinonitrile
Overview
Description
Synthesis Analysis
The synthesis of 2-Formylisonicotinonitrile involves photoinduced reactions and microwave-mediated reactions with carboxylic acids, leading to the formation of various intermediates and products. The formation of β-formylvinylnitrene through the cleavage of the C-N single bond under photoinduced conditions and the generation of N-formylamides from microwave-induced coupling of isonitriles with carboxylic acids highlight the compound's reactive versatility (Cao, 2015); (Li, Yuan, Berkowitz, Todaro, & Danishefsky, 2008).
Molecular Structure Analysis
The molecular structure of this compound derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, reveals non-planar configurations and demonstrates good absorption and fluorescence properties, indicating its potential as a blue light emitting material. This is supported by spectroscopic, crystal structure, DFT, and photophysical studies, showcasing its chemical structure and photophysical behavior (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Chemical Reactions and Properties
The chemical reactivity of this compound is characterized by its involvement in a variety of reactions, including radical trifluoromethylation leading to the synthesis of 2-trifluoromethylindoles and the spontaneous rearrangement of 2-formyl phenylnitrene to imino ketene at low temperatures. These reactions underscore its potential for creating complex molecules through radical pathways and its reactivity under specific conditions (Zhang & Studer, 2014); (Nunes, Knezz, Reva, Fausto, & McMahon, 2016).
Physical Properties Analysis
The physical properties of this compound and its derivatives can be inferred from their molecular structure and photophysical studies. For instance, the structural analysis and DFT calculations reveal the non-planar structure and theoretical IR spectral data match with experimental values, providing insights into their stability and reactivity under different conditions (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Chemical Properties Analysis
The chemical properties of this compound are highlighted by its ability to undergo various reactions, including the formation of N-formyl imides and its role in the synthesis of beta-N (asparagine)-linked glycosyl amino acids. This demonstrates its utility in synthesizing biologically relevant molecules and its versatility in organic synthesis (Li & Danishefsky, 2008).
Scientific Research Applications
Organic Synthesis and Coupling Reactions :
- Li et al. (2008) investigated the two-component coupling (2CC) reaction of carboxylic acids with isonitriles, suggesting the presence of a formimidate carboxylate mixed anhydride intermediate. This reaction is applied in the synthesis of a tripeptide featuring two formyl functional groups, demonstrating its utility in peptide synthesis (Li, Yuan, Kan, & Danishefsky, 2008).
Anticancer Research :
- Mansour et al. (2021) described the synthesis of various 2-Aminonicotinonitrile derivatives, including their interaction with different bi-functional reagents, leading to the formation of diverse compounds with potential anticancer applications (Mansour, Sayed, Marzouk, & Shaban, 2021).
Photophysical Studies :
- Ahipa et al. (2014) reported the synthesis, spectroscopic, crystal structure, and photophysical studies of a new nicotinonitrile derivative, highlighting its potential as a blue light-emitting material (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Chemical Reactions and Mechanisms :
- Various studies have explored the reactions of isonitriles with carboxylic acids, leading to the formation of N-formylamides and investigating the role of formimidate carboxylate mixed anhydride as a reactive intermediate (Li, Yuan, Berkowitz, Todaro, & Danishefsky, 2008).
Safety and Hazards
2-Formylisonicotinonitrile is associated with certain hazards. Safety information suggests that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-formylpyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTLVFRYWOEUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563709 | |
Record name | 2-Formylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
116308-38-4 | |
Record name | 2-Formylpyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80563709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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